N,N-dimethyl-4-(trifluoromethyl)benzamide

Lipophilicity ADME Drug Design

Research programs often require a 4-(trifluoromethyl)benzoyl building block that lacks hydrogen bond donors to improve membrane permeability. Standard primary amides introduce unwanted HBD capacity, risking poor ADME. N,N-Dimethyl-4-(trifluoromethyl)benzamide (CAS 25771-21-5) solves this as a permanently masked, dimethylated acylating agent. - Eliminates HBD count (0 vs. 2 for primary amide), enhancing passive permeability and BBB penetration potential (cLogP 2.41). - Functions as a clean electrophile in synthesis; the tertiary amide structure prevents deleterious nucleophilic side reactions common with primary amides. - Standard purity of 98% (HPLC), stocked in multi-gram quantities with ambient shipping. Ideal for agrochemical SAR programs targeting para-substitution activity.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
CAS No. 25771-21-5
Cat. No. B1267021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(trifluoromethyl)benzamide
CAS25771-21-5
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H10F3NO/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3
InChIKeyNOFXHGGTQGRTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N,N-Dimethyl-4-(Trifluoromethyl)Benzamide (CAS 25771-21-5) as a Differentiated Intermediate


N,N-Dimethyl-4-(trifluoromethyl)benzamide (CAS 25771-21-5) is a tertiary benzamide derivative characterized by a para-substituted trifluoromethyl group and a dimethylated amide nitrogen [1]. With a molecular formula of C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol, it is primarily valued as a building block and synthetic intermediate in pharmaceutical and agrochemical research [2]. Its utility stems from its function as an acylating agent, where the specific substitution pattern and lack of a hydrogen bond donor differentiate it from more common primary or secondary benzamides [3].

Role Tertiary amide building block
Key attribute Zero H-bond donor capacity
Workflow Acylation / lead optimization

Why Generic N,N-Dimethyl-4-(Trifluoromethyl)Benzamide Substitution Introduces Physicochemical and Reactivity Risk


Substituting N,N-dimethyl-4-(trifluoromethyl)benzamide with a close analog like the primary amide 4-(trifluoromethyl)benzamide is not a neutral exchange; it fundamentally alters key molecular properties that dictate biological and synthetic utility. The replacement of the -NH₂ group with an -N(CH₃)₂ group eliminates all hydrogen bond donor (HBD) capacity, which is a primary driver of passive membrane permeability [1]. Concomitantly, this substitution drastically increases lipophilicity, evidenced by a higher calculated LogP value . These physicochemical shifts are not merely incremental; they represent a binary change in the molecule's behavior in biological systems and its reactivity profile as an electrophile in chemical synthesis, thereby introducing significant risk of off-target effects or synthetic failure if the incorrect analog is used [2].

Target Compound
Primary Amide Analog
H-bond donors
0 (tertiary amide)
2 (primary amide)
Reactivity role
Electrophilic acyl donor
Nucleophile / self-condensation risk
ADME profile
Higher lipophilicity context
Lower permeability context

Quantitative Differentiation Guide: Selecting N,N-Dimethyl-4-(Trifluoromethyl)Benzamide Over Analogs


Lipophilicity and Membrane Permeability: Quantified LogP Advantage over Primary Amide

The dimethylation of the amide nitrogen in N,N-dimethyl-4-(trifluoromethyl)benzamide results in a significantly increased partition coefficient compared to the primary amide analog. Its calculated LogP is 2.41, a value that positions it favorably for passive membrane diffusion, a property often associated with improved oral bioavailability . In contrast, the primary amide 4-(trifluoromethyl)benzamide is expected to have a lower LogP (approximately 1.12 based on structural estimation), making it significantly less lipophilic and potentially less cell-permeable [1].

Lipophilicity (LogP)
Cross-study comparable
~20-fold higher partition vs primary amide
Supports passive permeability context
Calculated LogP 2.41 vs ~1.12; experimental data may vary
Lipophilicity ADME Drug Design

Hydrogen Bond Donor Capacity: Definitive Absence Differentiates from Primary Amides

A critical and quantifiable structural distinction is the hydrogen bond donor (HBD) count. N,N-dimethyl-4-(trifluoromethyl)benzamide possesses zero HBDs due to the N,N-dimethyl substitution . In contrast, its closest analog, 4-(trifluoromethyl)benzamide, possesses two HBDs from its primary amide group [1]. This difference is absolute, not a matter of degree.

H-bond donor count
Class-level inference
Absolute difference of 2 HBDs
Determines CNS and protein-binding profile
Calculated from molecular structure
Hydrogen Bonding Pharmacophore Solubility

Distinct Reactivity as an Acylating Agent: N,N-Dimethyl vs. Primary Amide

The compound's specific utility as an acylating reagent is derived from its tertiary amide structure. Unlike the primary amide analog, which can undergo self-condensation or act as a nucleophile, N,N-dimethyl-4-(trifluoromethyl)benzamide functions exclusively as an electrophilic acyl donor [1]. This allows for a cleaner reaction profile in the synthesis of complex molecules, avoiding side reactions that would be problematic with 4-(trifluoromethyl)benzamide. This functional difference is binary, distinguishing it as a dedicated acylation tool.

Synthetic role
Class-level inference
Exclusive electrophilic acylation
Avoids nucleophilic side-reaction pathways
Qualitative reactivity difference under standard conditions
Organic Synthesis Acylation Intermediate

Pesticidal Activity: Class-Level SAR Suggests Differential Potency from Ortho-Substituted Analogs

While direct activity data for this specific compound is absent, structure-activity relationship (SAR) studies on a class of 20 novel trifluoromethylphenyl amides provide valuable class-level inference [1]. This research found that the substitution pattern on the phenyl ring is a key determinant of insecticidal potency. Para-substituted analogs, like the target compound, showed a trend toward higher larvicidal activity against Aedes aegypti mosquitoes compared to their ortho-substituted counterparts [2]. This indicates that a selection based on the para-substitution pattern is supported by class-level evidence for achieving a desired biological outcome, differentiating it from ortho- or meta- isomers.

Pesticidal SAR trend
Class-level inference
Para-substitution favored over ortho
Supports regioisomer selection context
In vivo mosquito larvicidal bioassay; data to verify
Agrochemical SAR Pesticide Design

Recommended Application Scenarios for N,N-Dimethyl-4-(Trifluoromethyl)Benzamide Procurement


Pharmaceutical Lead Optimization for CNS and Oral Drugs

Utilize N,N-dimethyl-4-(trifluoromethyl)benzamide as a key building block in the synthesis of lead compounds where enhanced lipophilicity (LogP 2.41) and the absence of hydrogen bond donors are predicted to improve blood-brain barrier penetration or oral absorption . The significant, quantifiable difference in LogP and HBD count compared to the primary amide analog makes this the preferred choice when these ADME properties are critical for a program's success.

Agrochemical Discovery: Development of Novel Pesticides

Employ this compound as a privileged para-substituted core in the design and synthesis of new insecticidal or fungicidal candidates [1]. Class-level SAR evidence supports that the para- substitution pattern is associated with higher activity against target pests like Aedes aegypti larvae compared to ortho-substituted isomers, providing a data-informed starting point for new agrochemical discovery programs [2].

Organic Synthesis: Acylation Reagent for Complex Molecule Construction

Use N,N-dimethyl-4-(trifluoromethyl)benzamide as a dedicated electrophilic acylating agent in multi-step syntheses [3]. Its tertiary amide structure prevents the nucleophilic side reactions that would occur with a primary amide, enabling cleaner and more efficient introduction of the 4-(trifluoromethyl)benzoyl moiety into complex scaffolds. This is a key functional differentiation for synthetic route planning.

Application
Selection Property
Validation Focus
CNS / oral drug lead optimization
Zero HBD, high lipophilicity context
Permeability and protein-binding assays
Agrochemical discovery
Para-substituted privileged core
Insecticidal and fungicidal SAR review
Complex molecule synthesis
Dedicated electrophilic acyl donor
Reaction pathway and purity monitoring

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